CCK-A Receptor Antagonism: Diphenylpyrazolidinone Scaffold vs. Benzodiazepine Antagonist Devazepide
The diphenylpyrazolidinone derivative LY219,057 (built on the 2,5-diphenyl-3-pyrazolidinone scaffold) was evaluated for CCK-A receptor antagonism in isolated rat pancreatic acini and directly compared with the benzodiazepine antagonist devazepide (L364,718). LY219,057 inhibited CCK-8-stimulated amylase release with an ID₅₀ of 287.5 ± 28.4 nM, whereas devazepide exhibited an ID₅₀ of 1.4 ± 0.2 nM, indicating that the diphenylpyrazolidinone scaffold is approximately 200-fold less potent than devazepide at the CCK-A receptor in this system [1]. The antagonism was competitive and specific, with no effect on amylase release stimulated by other secretagogues.
| Evidence Dimension | CCK-A receptor antagonist potency (ID₅₀, nM) |
|---|---|
| Target Compound Data | 287.5 ± 28.4 nM (LY219,057, diphenylpyrazolidinone scaffold) |
| Comparator Or Baseline | 1.4 ± 0.2 nM (devazepide, benzodiazepine scaffold) |
| Quantified Difference | ~200-fold lower potency for the diphenylpyrazolidinone scaffold |
| Conditions | Isolated rat pancreatic acini; CCK-8 (100 pM)-stimulated amylase release inhibition |
Why This Matters
This head-to-head data establishes the precise potency window of the diphenylpyrazolidinone pharmacophore relative to the benzodiazepine CCK-A antagonist class, enabling informed scaffold selection for target engagement studies.
- [1] Characterization of a new diphenylpyrazolidinone cholecystokinin antagonist in vitro isolated rat pancreatic acini. J Gastrointest Cancer, 14, 167–173 (1993). View Source
